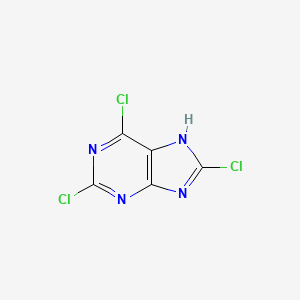

2,6,8-Trichloropurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,8-trichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCECRKQRKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180297 | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-52-9 | |

| Record name | 2,6,8-Trichloro-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Trichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trichloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6,8-Trichloropurine from Uric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,6,8-trichloropurine, a crucial intermediate in the development of various therapeutic agents, presents a significant chemical challenge. This technical guide provides a comprehensive overview of the synthetic route from the readily available starting material, uric acid. While the direct conversion is fraught with difficulties, including low yields and the formation of complex product mixtures, this document outlines a detailed, experimentally-validated protocol for the synthesis of a key intermediate, 8-chloroxanthine, from the monopotassium salt of uric acid. This guide is intended to equip researchers with the necessary knowledge to navigate the complexities of purine chlorination and to serve as a foundational resource for the development of novel purine-based therapeutics.

Introduction

Uric acid, a natural end-product of purine metabolism, represents an attractive and economical starting material for the synthesis of functionalized purine derivatives. Among these, this compound is a highly versatile building block, enabling the introduction of various nucleophiles at the 2, 6, and 8 positions of the purine core. This versatility has made it a cornerstone in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.

However, the direct chlorination of uric acid to this compound is notoriously challenging. The presence of multiple hydroxyl groups on the purine ring leads to a propensity for phosphorylation and the formation of partially chlorinated and aminated byproducts, particularly when using common chlorinating agents like phosphorus oxychloride in the presence of tertiary amines. Early attempts at this conversion using phosphorus oxychloride and dimethylaniline resulted in low yields of the desired product, with significant formation of phosphorylated and partially chlorinated derivatives of uric acid.

This guide focuses on a more controlled and higher-yielding approach: the synthesis of 8-chloroxanthine from the monopotassium salt of uric acid. This intermediate can then, in principle, be subjected to further chlorination to yield the target this compound, although this subsequent step remains a significant synthetic hurdle.

Experimental Protocol: Synthesis of 8-Chloroxanthine from Uric Acid

This section details the experimental procedure for the synthesis of 8-chloroxanthine, a critical intermediate in the pathway to this compound, starting from the monopotassium salt of uric acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Monopotassium salt of uric acid | C₅H₃KN₄O₃ | 206.20 |

| Phosphorus oxychloride | POCl₃ | 153.33 |

| Triethylamine | (C₂H₅)₃N | 101.19 |

| Acetone | C₃H₆O | 58.08 |

| Water | H₂O | 18.02 |

Procedure

-

Reaction Setup: To 250 mL of redistilled phosphorus oxychloride, add 30 g (0.145 mol) of the monopotassium salt of uric acid.

-

Addition of Triethylamine: To the stirred suspension, add 25 g (0.247 mol) of triethylamine dropwise. The addition should be controlled to maintain a manageable reaction rate.

-

Reflux: Heat the reaction mixture to reflux and maintain for one hour.

-

Removal of Excess Reagent: After the reflux period, distill off the excess phosphorus oxychloride under reduced pressure.

-

Quenching: Carefully pour the remaining reaction mixture onto 200 g of cracked ice. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

Precipitation and Filtration: Allow the mixture to stand to complete the precipitation of the crude product. Collect the precipitate by filtration.

-

Washing: Wash the collected solid sequentially with cold water and then with acetone.

-

Drying: Dry the product at 110 °C to obtain crude 8-chloroxanthine.

Quantitative Data

| Parameter | Value |

| Starting Material (Monopotassium salt of uric acid) | 30 g |

| Phosphorus oxychloride | 250 mL |

| Triethylamine | 25 g |

| Yield of crude 8-chloroxanthine | 23.5 g (85.5%) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 8-chloroxanthine from the monopotassium salt of uric acid.

The Regioselective Reactivity of 2,6,8-Trichloropurine with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 2,6,8-trichloropurine with a variety of nucleophiles. This purine scaffold is a critical starting material in the synthesis of a diverse range of biologically active molecules, and understanding its substitution patterns is paramount for the efficient design and development of novel therapeutics. This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, provides quantitative data where available, outlines detailed experimental protocols for key transformations, and illustrates the underlying reaction pathways.

Core Concepts: Regioselectivity of Nucleophilic Substitution

The reactivity of the three chlorine atoms on the purine ring of this compound towards nucleophiles is not uniform. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the chloro-substituents towards nucleophilic attack. The established order of reactivity for nucleophilic substitution is:

C6 > C2 > C8

This preferential reactivity allows for a stepwise and controlled substitution, enabling the synthesis of mono-, di-, and tri-substituted purine derivatives with a high degree of regioselectivity. The substitution at the C6 position is the most facile, followed by the C2 position, with the C8 position being the least reactive towards nucleophilic attack.[1] This reactivity trend is a cornerstone of synthetic strategies involving this versatile scaffold.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions

The following tables summarize the quantitative data for the reaction of this compound and its derivatives with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Position(s) Substituted | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia (aq) | 6 | 6-Amino-2,8-dichloropurine | Not specified | Not specified | [1] |

| Primary/Secondary Amines | 6 | 6-Alkylamino-2,8-dichloropurine | Aqueous solution for active amines; pressure for less reactive amines | Not specified | [1] |

| Various Alkylamines | 4 (on a dichloropyrimidine precursor) | N4-Alkyl-6-chloro-pyrimidine-2,5-diamine | Not specified | Not specified | [2] |

| Ammonia (in MeOH) | 6 and 2 | 2,6-Diamino-8-chloropurine | Steel pressure vessel, 90°C, 36h | Not specified | [3] |

Table 2: Reaction of Chloropurines with Oxygen Nucleophiles

| Starting Material | Nucleophile | Position(s) Substituted | Product | Reaction Conditions | Yield (%) | Reference |

| 2,6-Dichloropurine | Sodium Ethoxide | 6 | 6-Ethoxy-2-chloropurine | Not specified | 87% | [3] |

| 6-Chloro-2-fluoropurine | Cyclohexylmethanol / NaH | 6 | 6-Cyclohexylmethoxy-2-fluoropurine | THF, rt for 2h then reflux for 1h | Good | [4] |

| 2-Amino-6-chloropurine derivative | Various Alcohols / NaH | 6 | 6-Alkoxy-2-aminopurine derivatives | Dioxane, 90°C, 18h | Not specified | [2] |

Table 3: Reaction of Chloropurines with Sulfur Nucleophiles

| Starting Material | Nucleophile | Position(s) Substituted | Product | Reaction Conditions | Yield (%) | Reference |

| 6-Chloropurine | Thiourea | 6 | 6-Mercaptopurine | Not specified | Good | [5] |

| Halogenated aromatic compounds | Sodium Hydrosulfide (NaHS) | Not specified | Thiophenol derivatives | Not specified | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic substitution of chlorinated purines.

Protocol 1: Synthesis of 6-Cyclohexylmethoxy-2-fluoro-purine[4]

Materials:

-

6-Chloro-2-fluoropurine

-

Cyclohexylmethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Acid

-

Water

Procedure:

-

To a suspension of sodium hydride (3.0 eq) in anhydrous THF under an inert atmosphere (N2), add cyclohexylmethanol (2.5 eq) dropwise. Caution: Hydrogen gas is evolved.

-

Stir the mixture for 1 hour at room temperature.

-

Add a solution of 6-chloro-2-fluoropurine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Heat the reaction mixture at reflux for 1 hour, monitoring for completion by TLC.

-

Cool the reaction and quench with water (2 mL).

-

Neutralize the mixture with acetic acid.

-

Concentrate the mixture in vacuo and purify the residue via column chromatography.

Protocol 2: General Procedure for the Synthesis of 2,6-Diamino-Substituted Purines from 2,6-Dichloropurine[5]

Note: This is a general description of a two-step process. Specific conditions may vary depending on the amine used.

Step 1: Selective Substitution at the C6 Position

-

Dissolve 2,6-dichloropurine in a suitable solvent.

-

Add the first amine nucleophile. For highly reactive amines, an aqueous solution at room temperature may be sufficient.

-

For less reactive amines, the reaction may require heating in a sealed vessel under pressure.

-

Monitor the reaction until the selective formation of the 6-amino-2-chloropurine derivative is observed.

-

Isolate and purify the intermediate product.

Step 2: Substitution at the C2 Position

-

Dissolve the 6-amino-2-chloropurine derivative in a suitable solvent.

-

Add the second amine nucleophile.

-

The conditions for the second substitution may be more forcing than the first, potentially requiring higher temperatures or longer reaction times.

-

Monitor the reaction for the formation of the 2,6-diamino-purine product.

-

Isolate and purify the final product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Stepwise substitution of this compound.

Caption: Workflow for 6-alkoxy-2-fluoropurine synthesis.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and drug development. Its predictable, stepwise reactivity with a wide array of nucleophiles allows for the controlled and regioselective synthesis of diverse purine libraries. The preferential substitution at the C6 position, followed by C2 and then C8, provides a clear strategic advantage in the design of complex molecular architectures. While this guide provides a solid foundation, further research into the quantitative aspects of these reactions with a broader scope of nucleophiles and the exploration of catalytic methods for enhancing reactivity and selectivity at the less reactive positions will continue to expand the synthetic utility of this important scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]

2,6,8-Trichloropurine: A Versatile Precursor for the Development of Novel Purine Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,6,8-Trichloropurine is a highly reactive and versatile synthetic intermediate that serves as a crucial starting material for the creation of a diverse array of substituted purine analogs. Its three chlorine atoms, positioned at the 2, 6, and 8 positions of the purine ring, exhibit differential reactivity, allowing for selective and sequential nucleophilic substitution. This property makes it an ideal scaffold for the combinatorial synthesis of novel compounds with potential therapeutic applications, particularly as purine antagonists in the field of oncology. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of purine antagonists derived from this compound, supported by experimental protocols and quantitative data.

Synthetic Strategies and Methodologies

The synthesis of purine antagonists from this compound primarily relies on nucleophilic aromatic substitution reactions. The reactivity of the chlorine atoms generally follows the order C6 > C2 > C8, enabling a controlled, stepwise introduction of various functional groups.

A common synthetic approach involves the initial reaction of this compound with a primary or secondary amine. This reaction typically occurs at the most reactive C6 position. Subsequent reactions with other nucleophiles can then be directed to the C2 and C8 positions by adjusting reaction conditions such as temperature and the nature of the nucleophile.

Experimental Protocol: Synthesis of 6,8,9-Trisubstituted Purine Analogs

This protocol details a representative synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, highlighting the stepwise functionalization of the purine core.[1]

Step 1: Synthesis of 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine

-

A solution of 4,6-dichloro-5-nitropyrimidine is reduced in the presence of tin(II) chloride (SnCl2) in an anhydrous medium to yield 4,6-dichloropyrimidine-5-amine.

-

To a solution of 4,6-dichloropyrimidine-5-amine (1.0 g, 6.09 mmol) in methanol, cyclopentylamine (2.38 g, 28.08 mmol) is added.

-

The mixture is heated in a sealed tube at 125 °C for 6 hours.

-

The reaction mixture is then concentrated under vacuum.

-

The crude product is purified using silica gel column chromatography (10:1 CH2Cl2:MeOH) to yield 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine as a light-yellow solid (1.15 g, 89% yield).

Step 2: Synthesis of 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine

-

To a solution of 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine (4.70 mmol) in 10 mL of DMF, 4-phenoxybenzaldehyde (9.40 mmol) and p-toluenesulfonic acid (0.17 g, 0.94 mmol) are sequentially added.

-

The mixture is stirred overnight at 80 °C.

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

The mixture is quenched with an aqueous saturated solution of NH4Cl, and the aqueous phase is extracted with dichloromethane (DCM).

-

The combined organic layers are dried over Na2SO4 and concentrated under vacuum to yield the product.

Step 3: General Procedure for the Synthesis of 6,8,9-Trisubstituted Purine Analogs

-

To a solution of 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (1 equivalent) in ethanol, the desired substituted piperazine (1.2 equivalents) and triethylamine (Et3N) (2 equivalents) are added.

-

The reaction mixture is heated under reflux for the appropriate time.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the final 6,8,9-trisubstituted purine derivatives.

Below is a visual representation of a generalized synthetic workflow for creating trisubstituted purines.

Mechanism of Action: Targeting Cyclin-Dependent Kinases

Many purine analogs derived from this compound exert their anticancer effects by acting as inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[3][4] In many cancers, CDKs are aberrantly activated, leading to uncontrolled cell proliferation.[3] By inhibiting CDKs, these purine antagonists can halt the cell cycle and induce apoptosis (programmed cell death).

The general mechanism involves the purine analog binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of its substrate proteins, such as the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1/S phase transition and subsequent DNA replication.

The following diagram illustrates the CDK signaling pathway and the point of inhibition by purine antagonists.

Quantitative Biological Activity

The efficacy of purine antagonists derived from this compound is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Lower IC50 values indicate greater potency.

The table below summarizes the cytotoxic activity of a series of 6,8,9-trisubstituted purine analogs against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, with 5-Fluorouracil (5-FU) and Fludarabine included as clinical reference drugs.[1]

| Compound | R | IC50 (μM) vs. Huh7 | IC50 (μM) vs. HCT116 | IC50 (μM) vs. MCF7 |

| 5 | H | 17.9 ± 1.3 | 4.8 ± 0.6 | 12.1 ± 1.1 |

| 6 | 4-CH3 | 14.2 ± 0.5 | 4.1 ± 0.3 | 10.3 ± 0.8 |

| 7 | 4-OCH3 | 23.6 ± 2.1 | 6.5 ± 0.9 | 19.5 ± 1.0 |

| 8 | 4-F | NI | 17.6 ± 5.3 | NI |

| 9 | 4-Cl | NI | 48.2 ± 9.6 | NI |

| 10 | 3,4-diCl | NI | NI | NI |

| 5-FU | - | 30.6 ± 1.8 | 4.1 ± 0.3 | 3.5 ± 0.7 |

| Fludarabine | - | 28.4 ± 19.2 | 8.0 ± 3.4 | 15.2 ± 0.1 |

| NI: No Inhibition observed at the tested concentrations. |

As shown in the table, compounds 5 and 6 exhibited promising cytotoxic activity against the Huh7 liver cancer cell line, with IC50 values lower than those of the clinically used drugs 5-FU and Fludarabine.[1]

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry for the development of novel purine antagonists. Its unique reactivity profile allows for the systematic and efficient synthesis of diverse libraries of substituted purines. The resulting compounds have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the inhibition of cyclin-dependent kinases and the subsequent disruption of the cell cycle. Further exploration and optimization of derivatives from this versatile precursor hold considerable promise for the discovery of next-generation cancer therapeutics.

References

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Solubility of 2,6,8-Trichloropurine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2,6,8-trichloropurine, a key intermediate in the synthesis of various biologically active purine derivatives. Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this document focuses on its known physicochemical properties and provides a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide an initial indication of its likely solubility behavior in different types of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₅HCl₃N₄ | PubChem |

| Molecular Weight | 223.45 g/mol | Cheméo[1] |

| Appearance | White to yellow solid | American Elements |

| logP (Octanol/Water Partition Coefficient) | 1.831 (Calculated) | Cheméo[1] |

| Water Solubility (logS) | -3.85 (Calculated, in mol/L) | Cheméo[1] |

| Boiling Point | 281.8 °C at 760 mmHg (Predicted) | American Elements |

The positive logP value suggests that this compound is likely to be more soluble in nonpolar organic solvents than in water. The calculated low water solubility further supports this prediction.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, chloroform, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed for a set time.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the solubility.

-

3. Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

2,6,8-Trichloropurine CAS number 2562-52-9

An In-Depth Technical Guide to 2,6,8-Trichloropurine (CAS 2562-52-9)

Abstract

This compound (CAS No. 2562-52-9) is a pivotal heterocyclic aromatic organic compound, serving as a highly versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a purine core with three reactive chlorine atoms, allows for strategic and selective functionalization, making it a foundational building block for diverse libraries of purine derivatives. These derivatives have shown significant potential as anticancer and antiviral agents.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, established synthesis protocols, key chemical reactions, analytical methodologies, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to yellow solid.[3] Its structure consists of a fused pyrimidine and imidazole ring system, characteristic of purines. The three chlorine substituents are the key to its chemical reactivity.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2562-52-9 | [4][5][6] |

| Molecular Formula | C₅HCl₃N₄ | [4][5][6] |

| Molecular Weight | 223.45 g/mol | [5][7] |

| IUPAC Name | 2,6,8-trichloro-7H-purine | [3] |

| Synonyms | 2,6,8-Trichloro-7H-purine, NSC 23718 | [4] |

| InChI Key | XPTCECRKQRKFLH-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | Clc1nc(Cl)c2[nH]c(Cl)nc2n1 |[5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to yellow solid | [3] |

| Boiling Point | 281.8 °C at 760 mmHg | [3] |

| Density | 1.217 g/cm³ | [3] |

| LogP (Octanol/Water) | 1.831 | [5] |

| Water Solubility (log₁₀WS) | -3.85 mol/L | [5] |

| pKa | 2.20 ± 0.20 (Predicted) |[8] |

Synthesis and Manufacturing

The synthesis of this compound is a key process for its use in further chemical transformations. The foundational method dates back to the pioneering work of Emil Fischer, who first synthesized purine from uric acid.

Historical Synthesis from Uric Acid

The classical synthesis involves the chlorination of uric acid, a readily available starting material. German chemist Emil Fischer first demonstrated this pathway in the late 19th century.[9] The process uses a strong chlorinating agent to replace the hydroxyl groups of uric acid with chlorine atoms.

Caption: Fischer synthesis of this compound from uric acid.

Experimental Protocol 1: Synthesis from Uric Acid

This protocol is based on the historical method described by Emil Fischer.[9] Modern adaptations may vary in terms of solvent and purification techniques.

-

Reaction Setup: In a reaction vessel suitable for corrosive reagents, carefully mix uric acid with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically performed in excess phosphorus oxychloride (POCl₃) which can act as a solvent.

-

Chlorination: Heat the mixture under reflux. The reaction temperature and time must be carefully controlled to ensure complete conversion.

-

Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then cautiously treated with crushed ice or cold water to hydrolyze any remaining phosphorus halides.

-

Isolation: The crude this compound precipitates from the aqueous solution.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the high reactivity of its three chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the sequential and regioselective introduction of various functional groups at the C2, C6, and C8 positions, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.[1][10]

Derivatives synthesized from this precursor are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many substituted purines function as kinase inhibitors or antimetabolites that disrupt DNA synthesis in cancer cells.[2][11][12]

-

Antiviral Drugs: Modified purine nucleosides can inhibit viral replication by acting as chain terminators or enzyme inhibitors.[2][10]

In addition to its role as a synthetic intermediate, this compound has demonstrated a specific biological activity by inhibiting halogenation during the biosynthesis of chlortetracycline in Streptomyces aureofaciens.[13][14]

Caption: Nucleophilic substitution pathways for this compound.

Analytical Methodologies

Quality control and characterization of this compound are essential. High-performance liquid chromatography (HPLC) is a common method for assessing purity, while spectroscopic techniques are used for structural confirmation.

Analysis by Reverse-Phase HPLC

A reverse-phase HPLC method can be used to determine the purity of this compound.[4] The method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Experimental Protocol 2: RP-HPLC Analysis

-

Column: Newcrom R1 reverse-phase column.[4]

-

Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid modifier.[4]

-

For standard UV detection: Phosphoric acid is used.

-

For Mass Spectrometry (MS) compatible applications: Formic acid should be used instead of phosphoric acid.[4]

-

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Injection: Inject a defined volume of the sample solution into the HPLC system.

-

Detection: Monitor the column eluent using a UV detector at an appropriate wavelength or a mass spectrometer.

-

Quantification: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed.[13] |

| H315 | Causes skin irritation.[13] | |

| H319 | Causes serious eye irritation.[13] | |

| H335 | May cause respiratory irritation.[13] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The material is sensitive to light and moisture and should be stored under an inert atmosphere.

-

First Aid: In case of inhalation, move to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity provides a robust platform for the development of novel purine-based compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for researchers aiming to leverage this versatile building block in the pursuit of new drug candidates. This guide has consolidated the essential technical information to support such endeavors.

References

- 1. This compound | 2562-52-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Purine, 2,6,8-trichloro- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Cas 2562-52-9,this compound | lookchem [lookchem.com]

- 9. Purine - Wikipedia [en.wikipedia.org]

- 10. 2,6,8-Trichloro-7-methylpurine | 16404-16-3 | Benchchem [benchchem.com]

- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]

- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 2562-52-9 [amp.chemicalbook.com]

- 14. This compound | 2562-52-9 [chemicalbook.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2562-52-9 Name: this compound [xixisys.com]

physical and chemical properties of 2,6,8-Trichloropurine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 2,6,8-trichloropurine, a key intermediate in the synthesis of a wide range of biologically active purine derivatives.

Core Physical and Chemical Properties

This compound is a synthetically versatile scaffold used in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.[1] Its utility stems from the three chlorine atoms that can be selectively substituted.[2] The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2562-52-9 | [3][4][5] |

| Molecular Formula | C₅HCl₃N₄ | [3][5][6][7] |

| Molecular Weight | 223.45 g/mol | [5][6][8] |

| Appearance | White to yellow solid | [4] |

| Boiling Point | 281.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.17 ± 0.1 g/cm³ (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.78 - 2.4 | [6][9] |

| Storage Temperature | 2-8°C | [5] |

| Synonyms | 2,6,8-Trichloro-9H-purine, 2,6,8-Trichloro-1H-purine, NSC 23718 | [3][4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of uric acid, a readily available starting material. The Traube and Fischer synthesis methods are foundational in purine chemistry.[10][11]

A prevalent method for synthesizing this compound involves the reaction of uric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst.

Experimental Protocol:

-

Mixing Reagents: In a reaction vessel equipped for reflux and protection from moisture, uric acid is suspended in an excess of phosphorus oxychloride.

-

Addition of Catalyst: A catalytic amount of N,N-dimethylaniline is added to the suspension.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice.

-

Isolation: The crude this compound precipitates as a solid and is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of this compound.

Characterization of this compound typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for purity analysis.[9]

-

Column: Newcrom R1 or equivalent C18 column.[9]

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[9]

-

Detection: UV detection at a wavelength of approximately 265 nm.[12]

Spectroscopic Methods:

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can confirm the molecular weight (m/z for [M]+ ≈ 222, 224, 226 based on chlorine isotopes).[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the purine ring system.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a signal for the N-H proton, while ¹³C NMR will display signals for the carbon atoms of the purine core.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SₙAr) reactions, which allows for the stepwise functionalization of the purine core.

The three chlorine atoms on the purine ring exhibit different reactivities towards nucleophiles. This differential reactivity is crucial for the selective synthesis of polysubstituted purine derivatives. The generally accepted order of reactivity for nucleophilic displacement is:

C6 > C2 > C8 [2]

This selectivity allows for the controlled, stepwise introduction of different functional groups. For example, reacting this compound with one equivalent of an amine at a lower temperature will preferentially substitute the chlorine at the C6 position.[2][15] Subsequent reactions with different nucleophiles under more forcing conditions can then target the C2 and, finally, the C8 positions.[2]

Caption: Stepwise nucleophilic substitution pathway of this compound.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), have significantly expanded the synthetic utility of this compound.[1] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, alkenyl, and alkynyl groups at specific positions on the purine core.[1][16] This has been instrumental in creating large libraries of novel purine analogues for drug discovery.[1]

The purine scaffold is a "privileged structure" in medicinal chemistry due to its presence in essential biomolecules like ATP and GTP.[1] Derivatives synthesized from this compound are widely investigated as:

-

Kinase Inhibitors: By mimicking the ATP structure, these compounds can act as competitive inhibitors for various kinases, which are key targets in cancer therapy.[1]

-

Anticancer and Antiviral Agents: As purine antagonists, these molecules can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells and viruses.[1]

Safety and Handling

This compound is considered a hazardous substance.

-

Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[17]

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[17][18] Avoid breathing dust.[17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][18] The material may be light and moisture-sensitive.[17]

Users must consult the full Safety Data Sheet (SDS) before handling this compound.[17]

References

- 1. This compound | 2562-52-9 | Benchchem [benchchem.com]

- 2. 2,6,8-Trichloro-7-methylpurine | 16404-16-3 | Benchchem [benchchem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 2562-52-9 [amp.chemicalbook.com]

- 6. 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purine, 2,6,8-trichloro- [webbook.nist.gov]

- 8. This compound | 2562-52-9 [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

- 11. scribd.com [scribd.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. rsc.org [rsc.org]

- 14. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. avcr.cz [avcr.cz]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

The Strategic Utility of 2,6,8-Trichloropurine in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trichloropurine is a versatile and highly reactive synthetic intermediate that serves as a cornerstone in the construction of a diverse array of substituted purine derivatives. Its three distinct chlorine atoms, each exhibiting differential reactivity, allow for a stepwise and regioselective introduction of various functional groups at the C2, C6, and C8 positions of the purine core. This strategic handle on substitution patterns has made this compound an invaluable tool in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other biologically active molecules. This technical guide provides an in-depth overview of the synthesis of this compound, its reactivity profile, and its application as a key building block in the synthesis of complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the chlorination of uric acid. This transformation is typically achieved by heating uric acid with an excess of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger.

Caption: Synthesis of this compound from Uric Acid.

Experimental Protocol: Synthesis of this compound from Uric Acid

A detailed experimental protocol for the synthesis of this compound is presented below.

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | A mixture of uric acid, phosphorus oxychloride, and N,N-dimethylaniline is prepared in a reaction vessel equipped with a reflux condenser. | Uric Acid (1 eq), Phosphorus oxychloride (excess), N,N-Dimethylaniline (catalytic amount) | - |

| 2 | The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC). | Reflux, 4-6 hours | - |

| 3 | After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. | - | - |

| 4 | The residue is cautiously quenched with crushed ice and water. | - | - |

| 5 | The resulting precipitate is collected by filtration, washed with cold water, and dried to afford crude this compound. | - | - |

| 6 | The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene). | - | 70-80% |

Regioselective Nucleophilic Substitution Reactions

The key to the synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms towards nucleophilic substitution. The general order of reactivity is C6 > C2 > C8. This allows for a stepwise and controlled introduction of different substituents.

Caption: Stepwise Nucleophilic Substitution of this compound.

Experimental Protocols for Sequential Substitution

The following tables provide representative experimental conditions for the regioselective substitution of this compound.

Table 1: Substitution at the C6-Position

| Nucleophile (Nu1) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| Benzylamine | Ethanol | Reflux | 2-4 | 6-(Benzylamino)-2,8-dichloropurine | 85-95 |

| Sodium Methoxide | Methanol | Room Temp | 1-2 | 6-Methoxy-2,8-dichloropurine | 90-98 |

| Aniline | Isopropanol | Reflux | 6-8 | 6-(Phenylamino)-2,8-dichloropurine | 80-90 |

Table 2: Substitution at the C2-Position of 6-Substituted-2,8-dichloropurines

| Starting Material | Nucleophile (Nu2) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| 6-(Benzylamino)-2,8-dichloropurine | Isopropylamine | Dioxane | 100-120 | 12-18 | 6-(Benzylamino)-2-(isopropylamino)-8-chloropurine | 70-85 |

| 6-Methoxy-2,8-dichloropurine | Ammonia (in Ethanol) | Sealed Tube, 120 | 24 | 2-Amino-6-methoxy-8-chloropurine | 60-75 |

Table 3: Substitution at the C8-Position of 2,6-Disubstituted-8-chloropurines

| Starting Material | Nucleophile (Nu3) | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| 6-(Benzylamino)-2-(isopropylamino)-8-chloropurine | Sodium Azide | DMF | 150 | 24 | 8-Azido-6-(benzylamino)-2-(isopropylamino)purine | 50-65 |

| 2-Amino-6-methoxy-8-chloropurine | Hydrazine | Ethanol | Reflux | 12 | 8-Hydrazino-2-amino-6-methoxypurine | 55-70 |

Application in the Synthesis of Bioactive Molecules: The Case of Roscovitine Analogs

This compound is a valuable precursor for the synthesis of various kinase inhibitors. For instance, analogs of (R)-Roscovitine, a potent inhibitor of cyclin-dependent kinases (CDKs), can be synthesized starting from this compound. The synthesis of Roscovitine itself typically starts from 2,6-dichloropurine, but the trichloro-analog provides a handle for further diversification at the C8 position.[1]

Caption: Synthetic workflow for Roscovitine analogs from this compound.

This sequential substitution strategy allows for the creation of libraries of Roscovitine analogs with diverse functionalities at the C2, C6, and C8 positions, facilitating structure-activity relationship (SAR) studies and the optimization of inhibitory potency and selectivity.

This compound is a powerful and versatile intermediate in organic synthesis, offering a strategic and controlled pathway to a wide range of polysubstituted purine derivatives. Its predictable regioselectivity in nucleophilic substitution reactions makes it an indispensable tool for the construction of complex molecules with significant biological activity. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the rational design and efficient synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,6,8-Trichloropurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6,8-trichloropurine and its derivatives, crucial scaffolds in the development of novel therapeutics. This document details the core synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the preparation of these versatile compounds. The logical workflows for the synthesis and derivatization are also visualized to aid in experimental design and implementation.

Core Synthesis: Preparation of this compound

The foundational starting material, this compound, is most commonly synthesized from the readily available and inexpensive uric acid. The chlorination is typically achieved using a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol: Synthesis of this compound from Uric Acid

This protocol is adapted from established literature procedures.

Materials:

-

Uric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-Diethylaniline

-

Ice

-

Water

-

Suitable solvent for washing (e.g., cold water, carbon tetrachloride)

Procedure:

-

In a flask equipped with a reflux condenser, combine uric acid, a slight excess of phosphorus pentachloride, and a larger volume of phosphorus oxychloride.

-

Add N,N-diethylaniline as a catalyst.

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

After the reaction is complete, allow the mixture to cool slightly and pour it cautiously onto crushed ice to decompose the excess phosphorus halides.

-

The crude this compound will precipitate from the aqueous solution.

-

Collect the solid product by filtration and wash it thoroughly with cold water to remove any remaining acids.

-

The product can be further purified by recrystallization from a suitable solvent or by sublimation.

Derivatization of this compound: A Versatile Scaffold

This compound is a versatile building block for the synthesis of a wide array of trisubstituted purine derivatives. The three chlorine atoms exhibit differential reactivity, allowing for regioselective substitution. Generally, the chlorine at the C6 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 and then the C8 positions. This differential reactivity is key to the strategic synthesis of complex purine analogues.

Regioselective Nucleophilic Aromatic Substitution

The most common derivatization strategy involves the sequential displacement of the chloro groups with various nucleophiles, such as amines, thiols, and alkoxides. The reaction conditions can be tuned to favor substitution at a specific position.

General Workflow for Sequential Amination:

Caption: Sequential amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing carbon-carbon bonds at the 2, 6, and 8 positions of the purine ring. These reactions offer a broad scope for the introduction of aryl, heteroaryl, and vinyl substituents.

General Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura cross-coupling workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various this compound derivatives.

Synthesis Yields of Substituted Purine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4,6-Dichloro-5-nitropyrimidine | 1. SnCl₂·2H₂O, EtOH, reflux, 2h | 5-Amino-4,6-dichloropyrimidine | 98 |

| 5-Amino-4,6-dichloropyrimidine | Cyclopentylamine, EtOH, sealed tube, 125°C, 6h | 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine | 89 |

| 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine | 4-Phenoxybenzaldehyde, p-TsOH, DMF, 80°C, overnight | 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | - |

| 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Substituted piperazines, Et₃N, EtOH | 6,8,9-Trisubstituted purine analogues | 91-95 |

Biological Activity of Trisubstituted Purine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 5 (a 6,8,9-trisubstituted purine) | Huh7 (Liver Cancer) | 17.9 |

| Compound 6 (a 6,8,9-trisubstituted purine) | Huh7 (Liver Cancer) | 14.2 |

| 5-Fluorouracil (Control) | Huh7 (Liver Cancer) | 30.6 |

| Fludarabine (Control) | Huh7 (Liver Cancer) | 28.4 |

Detailed Experimental Protocols for Derivatization

General Procedure for the Synthesis of 6,8,9-Trisubstituted Purine Analogues

This protocol describes the final step in a multi-step synthesis starting from 4,6-dichloro-5-nitropyrimidine.

Materials:

-

6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine

-

Substituted piperazine (1.1 equivalents)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine in ethanol.

-

Add the substituted piperazine and triethylamine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of Chloropurines

This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloropurine with a boronic acid.

Materials:

-

Chloropurine derivative (e.g., 9-benzyl-6-chloropurine)

-

Arylboronic acid (1.5 equivalents)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (2.5-5 mol%)

-

Potassium carbonate (K₂CO₃)

-

Toluene or DME/Water

Procedure (Anhydrous Conditions):

-

In an argon-purged flask, combine the chloropurine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add anhydrous toluene via a septum.

-

Stir the mixture under argon at 100°C until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter through Celite.

-

Evaporate the solvent and purify the residue by silica gel chromatography.

Signaling Pathway and Logical Relationships

The development of purine derivatives as therapeutic agents often targets specific cellular signaling pathways. For instance, many substituted purines are designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Simplified Cell Cycle Regulation and CDK Inhibition Pathway:

Caption: Inhibition of the G1/S transition by a purine-based CDK4/6 inhibitor.

An In-depth Technical Guide to the Electrophilic Sites of 2,6,8-Trichloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,8-Trichloropurine is a versatile precursor in the synthesis of a wide array of biologically active molecules. Its three chlorine substituents offer distinct electrophilic sites for sequential and regioselective functionalization. This technical guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing the hierarchy of its reactive centers, methodologies for their selective modification, and experimental protocols for the synthesis of polysubstituted purine derivatives. The strategic manipulation of these electrophilic sites is crucial for the development of novel therapeutic agents and molecular probes.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules such as nucleosides, nucleotides, and coenzymes. Substituted purines exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key building block in the synthesis of diverse purine derivatives due to the differential reactivity of its three chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Understanding the electrophilic nature of the C2, C6, and C8 positions is paramount for the rational design and synthesis of novel, selectively functionalized purine analogues.

Electrophilic Sites and Reactivity

The carbon atoms C2, C6, and C8 of the purine ring in this compound are electron-deficient and thus electrophilic, making them susceptible to attack by nucleophiles. The reactivity of these sites is not uniform, allowing for a stepwise and controlled substitution of the chlorine atoms.

The generally accepted order of reactivity for nucleophilic displacement on the this compound scaffold is:

C6 > C2 > C8

This hierarchy is attributed to the electronic effects within the purine ring system. The C6 position is the most electrophilic and therefore the most reactive towards nucleophilic attack. Consequently, reaction with a single equivalent of a nucleophile under mild conditions will predominantly result in substitution at the C6 position.

The substitution at the C2 position typically requires more forcing conditions, such as higher temperatures, than the C6 position. Finally, the C8 position is the least reactive of the three, and its substitution often necessitates even harsher reaction conditions. This differential reactivity is a powerful tool for the regioselective synthesis of di- and tri-substituted purine derivatives. For instance, treating this compound with one equivalent of an amine at a low temperature will preferentially yield the 6-amino-2,8-dichloropurine derivative.[1] A subsequent reaction with a different nucleophile at an elevated temperature can then be used to target the C2 position.

The nature of the nucleophile, solvent, and reaction temperature are critical parameters that can be modulated to control the selectivity of the substitution reactions.[1] For highly reactive amines, stepwise amination can be achieved using aqueous solutions, while less reactive amines may require the use of pressure equipment for complete substitution.[1]

Quantitative Data on Regioselective Substitution

| Target Position | Nucleophile | Reagents/Solvent | Temperature | Observations | Reference |

| C6 | Amines | Aqueous amine | Ambient | Preferential animation at C6 with highly active amines. | [1] |

| C6 | Amines | N/A | N/A | Acid-catalyzed substitution of C6-Cl by amines on a solid support. | [1] |

| C2 | Amines, Aryls | Transition metal catalysts | N/A | Catalyzed substitution of C2-Cl. | [1] |

| C8 | Aryls, Alkenyls, Alkynyls | Transition metal catalysts | N/A | Catalyzed substitution of a C8-Br (after halogen exchange). | [1] |

Experimental Protocols

The strategic synthesis of 2,6,8-trisubstituted purines often employs a stepwise approach, leveraging the differential reactivity of the chloro-substituents. A powerful methodology for the systematic synthesis of libraries of such compounds is solid-phase synthesis.

Solid-Phase Synthesis of 2,6,8-Trisubstituted Purines

This protocol outlines a general procedure for the solid-phase synthesis of 2,6,8-trisubstituted purines, starting from 2,6-dichloropurine immobilized on a resin.

Materials:

-

Rink acid resin

-

2,6-Dichloropurine

-

Trifluoroacetic anhydride (TFAA)

-

2,6-Lutidine

-

N-Methyl-2-pyrrolidone (NMP)

-

Primary or secondary amine of choice

-

Bromine-lutidine complex

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Copper(I) oxide (Cu2O)

-

Organostannane or boronic acid reagent

-

Appropriate solvents for washing (DMA, DCM, MeOH, n-pentane)

-

Cleavage cocktail (e.g., 20% TFA in dichloroethane)

Procedure:

-

Immobilization: The synthesis begins with the activation of the Rink acid resin with TFAA and 2,6-lutidine, followed by the immobilization of 2,6-dichloropurine.

-

C6-Substitution: The resin-bound 2,6-dichloropurine is treated with an excess of the desired amine in NMP at an elevated temperature (e.g., 125 °C) to displace the C6-chloro group.

-

C8-Bromination: The C8-proton is then displaced by bromine using a bromine-lutidine complex in NMP. This step is often repeated multiple times to ensure complete bromination.

-

C8-Substitution (Cross-Coupling): The C8-bromo group is subsequently substituted using a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate organostannane or boronic acid reagent in the presence of a copper(I) co-catalyst like Cu2O.

-

C2-Substitution: The less reactive C2-chloro group can be substituted under more forcing conditions, often requiring transition metal catalysis.

-

Cleavage: The final trisubstituted purine is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by an appropriate method, such as HPLC.

Conclusion

The electrophilic sites of this compound at the C6, C2, and C8 positions provide a versatile platform for the synthesis of a vast array of polysubstituted purine derivatives. The well-defined reactivity hierarchy (C6 > C2 > C8) allows for a regioselective and stepwise functionalization, which is a key strategy in modern drug discovery and development. By carefully selecting nucleophiles and controlling reaction conditions, researchers can access a rich chemical space of purine analogues with diverse biological activities. The methodologies outlined in this guide, particularly the systematic approach of solid-phase synthesis, empower the rapid generation of compound libraries for high-throughput screening and lead optimization. A thorough understanding of the electrophilic nature of this compound will continue to drive innovation in the synthesis of novel purine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6,8-Trichloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trichloropurine is a versatile heterocyclic compound that serves as a key starting material for the synthesis of a wide array of substituted purine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors. The reactivity of the chlorine atoms at the C6, C2, and C8 positions towards nucleophilic aromatic substitution (SNAr) allows for the regioselective introduction of various functional groups, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The general order of reactivity for nucleophilic substitution on this compound is C6 > C2 > C8. This differential reactivity allows for a stepwise and controlled synthesis of trisubstituted purines. By carefully selecting the reaction conditions and the nucleophile, it is possible to achieve selective substitution at each position.

Applications in Drug Discovery

Substituted purines derived from this compound are prominent scaffolds for the development of potent and selective inhibitors of various protein kinases.[1][2] Deregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition:

Many 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of CDKs.[1][3] CDKs are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells.[4][5] By inhibiting CDKs, these purine analogues can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer drug development.[2][6] For instance, derivatives with specific substitutions at the C2, C6, and N9 positions have shown high affinity for the ATP-binding pocket of CDKs, leading to the inhibition of their kinase activity.[7]

General Reaction Pathway

The nucleophilic aromatic substitution on this compound proceeds in a stepwise manner, with the most electrophilic position reacting first. The general pathway for the synthesis of a trisubstituted purine is depicted below.

Caption: General reaction pathway for the stepwise nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols provide a general framework for the sequential nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.

Protocol 1: Monosubstitution at the C6 Position

This protocol describes the selective substitution of the chlorine atom at the C6 position with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, benzylamine, or a primary/secondary aliphatic amine)

-

Solvent (e.g., n-butanol, ethanol, or DMF)

-

Base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA))

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 eq) and the base (1.5 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 6-substituted-2,8-dichloropurine.

Protocol 2: Disubstitution at the C6 and C2 Positions

This protocol outlines the substitution of the chlorine atom at the C2 position of a 6-substituted-2,8-dichloropurine intermediate with a second amine nucleophile.

Materials:

-

6-Substituted-2,8-dichloropurine (from Protocol 1)

-

Second amine nucleophile

-

Solvent (e.g., ethanol or isopropanol)

-

Base (e.g., Et3N or DIPEA)

Procedure:

-

Dissolve the 6-substituted-2,8-dichloropurine (1.0 eq) in the chosen solvent.

-

Add the second amine nucleophile (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture in a sealed tube or under reflux conditions at a higher temperature than Protocol 1 (e.g., 120-150 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the product by column chromatography to yield the 2,6-disubstituted-8-chloropurine.

Protocol 3: Trisubstitution at the C6, C2, and C8 Positions

This protocol describes the final substitution at the C8 position with a third nucleophile, often requiring more forcing conditions or catalysis.

Materials:

-

2,6-Disubstituted-8-chloropurine (from Protocol 2)

-

Third nucleophile (e.g., an amine or an alkoxide)

-

High-boiling point solvent (e.g., DMF or DMSO)

-

Base (e.g., K2CO3 or NaH for alkoxides)

Procedure:

-

In a reaction vessel, combine the 2,6-disubstituted-8-chloropurine (1.0 eq) and the third nucleophile (1.5-2.0 eq) in the high-boiling point solvent.

-

Add the appropriate base. For alkoxide substitution, sodium hydride (NaH) can be used to generate the alkoxide in situ from the corresponding alcohol.

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C).

-

Monitor the reaction progress by TLC. This step may require prolonged reaction times.

-

After completion, cool the reaction mixture and quench carefully if NaH was used (e.g., with isopropanol followed by water).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final 2,6,8-trisubstituted purine by column chromatography or recrystallization.

Quantitative Data

The yields of nucleophilic aromatic substitution reactions on this compound are highly dependent on the nucleophile, solvent, temperature, and reaction time. The following table summarizes representative yields for the stepwise substitution based on literature precedents for similar systems.

| Step | Position Substituted | Nucleophile Type | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | C6 | Primary/Secondary Amine | n-Butanol | 100-120 | 70-95 |

| 2 | C2 | Primary/Secondary Amine | Ethanol | 120-150 | 60-85 |

| 3 | C8 | Amine | DMF | 150-180 | 40-70 |

| 3 | C8 | Alkoxide | THF/DMF | 60-100 | 50-80 |

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2,6,8-trisubstituted purine.

Caption: A typical experimental workflow for the synthesis and purification of 2,6,8-trisubstituted purines.

CDK Inhibition Signaling Pathway

Substituted purines often function by competitively inhibiting the ATP-binding site of cyclin-dependent kinases, thereby blocking the phosphorylation of downstream substrates like the retinoblastoma protein (Rb) and preventing cell cycle progression.

Caption: Simplified signaling pathway of CDK inhibition by substituted purine derivatives.

References

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]

- 6. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Stepwise Substitution Reactions of 2,6,8-Trichloropurine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stepwise substitution reactions of 2,6,8-trichloropurine, a versatile scaffold for the synthesis of a wide array of biologically active compounds. The protocols outlined below offer practical guidance for the regioselective synthesis of mono-, di-, and trisubstituted purine derivatives, which are of significant interest in drug discovery, particularly as kinase inhibitors.

Introduction to this compound Reactivity

This compound is an electron-deficient heterocyclic compound susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms exhibit differential reactivity, allowing for a stepwise and regioselective introduction of various nucleophiles. The generally accepted order of reactivity for nucleophilic substitution is at the C6 position, followed by the C2, and finally the C8 position. This differential reactivity can be exploited to synthesize a diverse library of substituted purines by carefully controlling the reaction conditions and the nature of the nucleophile.

Stepwise Substitution Strategy

The synthesis of 2,6,8-trisubstituted purines typically follows a sequential three-step process, targeting the chloro groups in the order of their reactivity.

Application Note 1: Regioselective Amination at the C6-Position

The C6 position of this compound is the most electrophilic and readily undergoes nucleophilic substitution with a wide range of primary and secondary amines. This initial substitution is often carried out under mild conditions.

Quantitative Data for C6-Amination